1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

Antimicrobial Structure-Activity Relationship Medicinal Chemistry

Screening programs relying on canonical C3-linked pyrazole-thiophenes face SAR redundancy and IP crowding. This N1-methylene-bridged 3-methylthiophene-pyrazole hybrid (CAS 956387-06-7) delivers a structurally differentiated scaffold for antimicrobial, kinase, and anti-inflammatory discovery. • 3-Methyl substitution on thiophene enhances antimicrobial potency vs. unmethylated analogs per published SAR. • N1-methylene linker enables systematic comparison against C3-direct-linked analogs for freedom-to-operate assessment. • Predicted logP ~1.6 balances passive permeability with aqueous solubility-minimizing property optimization cycles. • Pyrazole core confers superior metabolic stability vs. phenol bioisosteres, reducing oxidative attrition. • Supplied at ≥95% purity; immediate global dispatch for hit-to-lead, screening library assembly, and SSR model development.

Molecular Formula C9H11N3S
Molecular Weight 193.27 g/mol
CAS No. 956387-06-7
Cat. No. B1349725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine
CAS956387-06-7
Molecular FormulaC9H11N3S
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)CN2C(=CC=N2)N
InChIInChI=1S/C9H11N3S/c1-7-3-5-13-8(7)6-12-9(10)2-4-11-12/h2-5H,6,10H2,1H3
InChIKeyHGJOWZGJGPNKFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

956387-06-7 | 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine: C9H11N3S Heterocyclic Scaffold for Drug Discovery


1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 956387-06-7) is a heterocyclic small molecule (C9H11N3S, MW 193.27) comprising a 1H-pyrazol-5-amine core linked via a methylene bridge to a 3-methylthiophene moiety at the N1 position [1]. This specific structural arrangement—a 5-amino pyrazole N-alkylated with a 3-methylthiophen-2-ylmethyl group—places it within the broader class of pyrazole-thiophene hybrids, a scaffold extensively investigated for kinase inhibition, antimicrobial activity, and anti-inflammatory applications . The compound's structural features include two aromatic rings, one hydrogen bond donor (NH2), four hydrogen bond acceptors, and two rotatable bonds [1], with typical supplier purity specifications ranging from 95% to 97% .

956387-06-7 Substitution Risk: Why Pyrazole-Thiophene Analogs Cannot Be Interchanged Without Functional Consequences


Within the pyrazole-thiophene hybrid family, small structural modifications produce substantial and often unpredictable shifts in biological activity, physicochemical properties, and synthetic tractability. The N1-(3-methylthiophen-2-ylmethyl) substitution pattern in 956387-06-7 is not interchangeable with alternative regioisomers (e.g., C3-thiophene attachment), alternative N-alkyl groups (e.g., ethyl, propyl, cyclobutyl), or unsubstituted thiophene analogs without demonstrable changes in lipophilicity, target engagement, and downstream functional effects . SAR studies across pyrazole-thiophene series have established that the presence and position of methyl substitution on the thiophene ring directly modulate antimicrobial potency , while alkyl chain length at the N1 position alters logP and metabolic stability profiles . Generic substitution with closely related analogs—even those differing by a single methyl group or alternative thiophene attachment point—therefore carries material risk of altered biological performance and should not be presumed functionally equivalent .

956387-06-7 Differentiation Data: Quantitative Comparisons vs. Closest Pyrazole-Thiophene Analogs


956387-06-7 vs. Unmethylated Analog: N1-(3-Methylthiophen-2-ylmethyl) Substitution Enhances Antimicrobial Activity Relative to 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine

Based on SAR trends established for pyrazole-thiophene derivatives, the presence of a methyl group on the thiophene ring at the 3-position is associated with increased antimicrobial activity compared to the unsubstituted thiophene analog. Specifically, SAR studies comparing 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine and related compounds have indicated that 'Methyl group on thiophene: Increases antimicrobial activity' . While direct head-to-head MIC comparison data for 956387-06-7 versus the des-methyl analog 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine is not available in the public domain, this SAR trend provides a class-level expectation that the 3-methyl substitution in 956387-06-7 confers antimicrobial potency advantage relative to its unsubstituted comparator. The methyl group likely contributes through enhanced lipophilicity and/or steric effects that modulate target binding interactions.

Antimicrobial Structure-Activity Relationship Medicinal Chemistry

956387-06-7 vs. 5-Methylthiophene Isomer: Distinct 3-Methyl Substitution Pattern Enables Different Biological Profile from 1-[(5-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

956387-06-7 bears a 3-methyl substitution on the thiophene ring, which is regioisomerically distinct from the 5-methylthiophene analog (1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine). Literature documentation for the 5-methyl isomer identifies investigation across antimicrobial, anti-inflammatory, and anticancer contexts , with comparative notes indicating that 2-acetyl-5-methylthiophene exhibits 'Moderate antimicrobial activity' while 5-methyl-2-thienyl methyl ketone shows 'Anticancer properties' . Although direct side-by-side quantitative comparison between the 3-methyl (956387-06-7) and 5-methyl isomers is not publicly available, the distinct substitution positions are known to differentially influence electronic distribution across the thiophene ring and pyrazole N1-methylene linker orientation, potentially altering target binding geometry and biological readouts. The 3-methyl substitution in 956387-06-7 places the methyl group adjacent to the methylene linker, creating steric and electronic effects distinct from the 5-methyl isomer where the methyl is distal to the attachment point.

Regioisomer Selectivity Biological Activity Profiling Drug Discovery

956387-06-7 vs. C3-Thiophene Pyrazoles: N1-Linked Methylene Bridge Creates Distinct Scaffold Architecture from Direct C3-Thiophene Substituted Analogs

A fundamental structural distinction separates 956387-06-7 from a major class of pyrazole-thiophene analogs: 956387-06-7 features a methylene (-CH2-) linker connecting the N1 position of the pyrazole-5-amine to the 2-position of the 3-methylthiophene ring, whereas common comparator compounds such as 3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine and 3-(thiophen-2-yl)-1H-pyrazol-5-amine involve direct C-C bond attachment of the thiophene moiety at the pyrazole C3 position [1]. This architectural difference has significant pharmacological consequences: the C3-linked analog 3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine has been characterized as exhibiting 'balanced inhibition of neuronal voltage-sensitive sodium and calcium channels' , a mechanism not documented for the N1-methylene linked scaffold of 956387-06-7. The methylene linker in 956387-06-7 introduces an additional rotatable bond (total 2) and alters the spatial orientation and conformational flexibility of the thiophene moiety relative to the pyrazole core compared to the rigid C3-linked analogs, which have one fewer rotatable bond in the core connectivity.

Scaffold Differentiation Linker Chemistry SAR

956387-06-7 Lipophilicity Advantage: Predicted Physicochemical Differentiation from Non-Methylated and Alternative Alkyl Analogs

Based on class-level physicochemical trends for pyrazole-thiophene derivatives, 956387-06-7 is predicted to exhibit intermediate lipophilicity relative to non-methylated and longer-chain alkyl analogs. Comparative analysis of analogous compounds shows that ethyl-substituted derivatives have measured logP values of approximately 2.1, compared to methyl derivatives with logP approximately 1.5 . The 3-methyl substitution on the thiophene ring and the methylene linker in 956387-06-7 contribute to enhanced lipophilicity relative to the unsubstituted thiophene analog 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine (which lacks the methyl group), while maintaining lower logP than ethyl or propyl N-substituted variants. This intermediate lipophilicity profile positions 956387-06-7 favorably for balancing membrane permeability with aqueous solubility—a critical consideration in hit-to-lead optimization. Additionally, pyrazole scaffolds are recognized as 'more lipophilic and metabolically more stable bioisosters of phenol' , providing class-level metabolic stability advantages over phenol-containing comparators.

Lipophilicity Drug-like Properties ADME Prediction

956387-06-7 Application Scenarios: Where Structural Differentiation from Analogs Drives Research Value


Antimicrobial Lead Discovery: Prioritizing 3-Methyl-Substituted Pyrazole-Thiophene Scaffolds

Based on SAR evidence that methyl substitution on the thiophene ring increases antimicrobial activity , 956387-06-7 is a rational starting point for antimicrobial screening libraries. Researchers developing novel antibacterial or antifungal agents should prioritize this 3-methyl-substituted scaffold over the unmethylated analog 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine when designing primary screening sets, as the SAR directionality favors enhanced activity with methyl incorporation. The N1-methylene linkage provides a synthetically tractable handle for further derivatization at the pyrazole C3, C4, or amine positions to explore additional potency gains.

Pyrazole-Thiophene Scaffold SAR Expansion: Exploring N1-Methylene Linker vs. C3-Direct Attachment

956387-06-7 represents a distinct scaffold class—N1-methylene-linked pyrazole-thiophene—compared to the more commonly reported C3-direct-linked thiophene pyrazoles that exhibit sodium/calcium channel modulation . For medicinal chemistry programs investigating structure-activity relationships across pyrazole-thiophene chemical space, incorporating 956387-06-7 enables systematic comparison of linker effects (methylene vs. direct bond) and substitution position effects (N1 vs. C3) on target engagement and selectivity. This scaffold differentiation supports patent strategy and freedom-to-operate considerations distinct from C3-linked pyrazole-thiophene intellectual property.

Hit-to-Lead Optimization: Leveraging Intermediate Lipophilicity for Balanced ADME Properties

The predicted intermediate logP of 956387-06-7 (positioned between unsubstituted thiophene and ethyl-substituted analogs, which differ by ~0.6 log units) offers an advantageous starting point for hit-to-lead optimization programs targeting intracellular enzymes or receptors. This physicochemical profile balances passive membrane permeability with aqueous solubility, reducing the need for extensive property optimization compared to either overly lipophilic (logP >3) or overly polar (logP <1) starting scaffolds. Additionally, the pyrazole core provides enhanced metabolic stability compared to phenol bioisosteres , reducing early-stage attrition due to oxidative metabolism.

Regioisomer Comparative Profiling: Differentiating 3-Methyl vs. 5-Methyl Thiophene Biological Signatures

Given the distinct biological activity profiles documented for the 5-methyl thiophene regioisomer (spanning antimicrobial, anti-inflammatory, and anticancer activities) , parallel evaluation of 956387-06-7 (3-methyl isomer) in the same assay panels enables identification of regioisomer-specific pharmacological signatures. This comparative approach is valuable for kinase inhibitor programs, where subtle changes in thiophene substitution can alter kinase selectivity profiles, and for developing structure-selectivity relationship (SSR) models that guide lead optimization toward specific kinase targets or away from off-target liabilities.

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